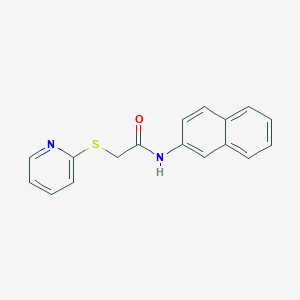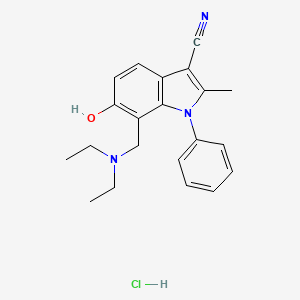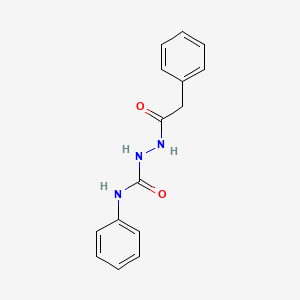![molecular formula C20H26N2O4 B5086132 3-{[4-(2,3-Dimethylphenyl)piperazin-1-yl]carbonyl}-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5086132.png)
3-{[4-(2,3-Dimethylphenyl)piperazin-1-yl]carbonyl}-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-{[4-(2,3-Dimethylphenyl)piperazin-1-yl]carbonyl}-7-oxabicyclo[221]heptane-2-carboxylic acid is a complex organic compound that features a piperazine ring, a dimethylphenyl group, and a bicyclic heptane structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[4-(2,3-Dimethylphenyl)piperazin-1-yl]carbonyl}-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid typically involves multiple steps, starting with the preparation of the piperazine derivative. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions often involve the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to facilitate the cyclization process.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of protective groups and selective deprotection steps is crucial to obtain the desired product with minimal impurities.
化学反応の分析
Types of Reactions
3-{[4-(2,3-Dimethylphenyl)piperazin-1-yl]carbonyl}-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are possible, especially at the piperazine ring, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
科学的研究の応用
3-{[4-(2,3-Dimethylphenyl)piperazin-1-yl]carbonyl}-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 3-{[4-(2,3-Dimethylphenyl)piperazin-1-yl]carbonyl}-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine ring is known to interact with neurotransmitter receptors, potentially modulating their activity. The exact pathways and molecular targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- 3-{[4-(2,5-Dimethylphenyl)piperazin-1-yl]carbonyl}-2,2-dimethylcyclopropanecarboxylic acid
- 2-[6-(3-{4-[(tert-butoxy)carbonyl]piperazin-1-yl}propoxy)pyridin-3-yl]acetic acid
Uniqueness
3-{[4-(2,3-Dimethylphenyl)piperazin-1-yl]carbonyl}-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid is unique due to its bicyclic heptane structure, which imparts distinct steric and electronic properties. This uniqueness makes it a valuable compound for studying structure-activity relationships and developing new therapeutic agents.
特性
IUPAC Name |
3-[4-(2,3-dimethylphenyl)piperazine-1-carbonyl]-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O4/c1-12-4-3-5-14(13(12)2)21-8-10-22(11-9-21)19(23)17-15-6-7-16(26-15)18(17)20(24)25/h3-5,15-18H,6-11H2,1-2H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQFAJDVHISGRMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2CCN(CC2)C(=O)C3C4CCC(C3C(=O)O)O4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![5-{[4-(2-ethoxyethyl)-1-piperazinyl]carbonyl}quinoxaline trifluoroacetate](/img/structure/B5086056.png)


![2-(4-METHYL-3-NITROPHENYL)-2-OXOETHYL 3-[(2-METHYLPHENYL)CARBAMOYL]PROPANOATE](/img/structure/B5086079.png)


![N-[2-[2,6-di(propan-2-yl)phenoxy]ethyl]-2-methylpropan-2-amine;oxalic acid](/img/structure/B5086099.png)

![5-[(3-acetylphenoxy)methyl]-N-(furan-2-ylmethyl)-N-methyl-1H-pyrazole-3-carboxamide](/img/structure/B5086108.png)
![2-[4-(4-methoxyphenoxy)butoxy]naphthalene](/img/structure/B5086110.png)
![5-{2-[2-(2,6-dimethylphenoxy)ethoxy]benzylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B5086126.png)
![2-[4-(3-amino-2-cyano-3-thioxo-1-propen-1-yl)phenoxy]-N-(2-bromo-4,5-dimethylphenyl)acetamide](/img/structure/B5086128.png)
![methyl 4-[(3,5-dioxo-1-phenyl-4-pyrazolidinylidene)methyl]benzoate](/img/structure/B5086153.png)
![1-bromo-2-[4-(2-ethoxyphenoxy)butoxy]benzene](/img/structure/B5086154.png)
